2-(4-Bromophenyl)-4-chloropyrimidine
Description
Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Synthetic Design
Halogenated pyrimidine scaffolds are fundamental building blocks in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The pyrimidine core is a key structural motif in nucleic acids (cytosine, thymine, and uracil), rendering it a "privileged scaffold" in drug discovery. The introduction of halogen atoms onto this biologically relevant core significantly enhances its synthetic versatility and modulates its physicochemical properties.
Halogens, such as chlorine and bromine, can act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions and participate in a wide array of transition metal-catalyzed cross-coupling reactions. acs.org This dual reactivity allows for the sequential and regioselective introduction of various substituents onto the pyrimidine ring, enabling the construction of complex molecular architectures. mdpi.com Furthermore, the incorporation of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a crucial tool in the optimization of lead compounds in drug development.
Positional Isomerism in Halogenated Pyrimidines and its Implications for Reactivity
The reactivity of halogenated pyrimidines is highly dependent on the position of the halogen substituents on the ring. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The positions on the pyrimidine ring exhibit a general order of reactivity, which is C4(6) > C2 >> C5. acs.org This differential reactivity is a consequence of the electronic effects exerted by the two nitrogen atoms within the ring.
In the case of 2,4-dichloropyrimidine (B19661) and its derivatives, the chlorine atom at the C4 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C2 position. acs.org This regioselectivity can be rationalized by examining the stability of the Meisenheimer-like intermediates formed upon nucleophilic attack. Attack at the C4 (or C6) position allows for the negative charge to be delocalized over both ring nitrogen atoms through resonance, resulting in a more stable intermediate compared to attack at the C2 position, where the charge is primarily delocalized by only one nitrogen.
This inherent reactivity trend allows for controlled, stepwise functionalization of dihalopyrimidines. For instance, a nucleophile can be selectively introduced at the C4 position, followed by a different transformation (e.g., a Suzuki or Stille coupling) at the C2 position. acs.org In 2-(4-Bromophenyl)-4-chloropyrimidine, the C4 position is activated for nucleophilic substitution, while the C2 position is occupied by the bromophenyl group. The chlorine at C4 is therefore the primary site for reactions such as amination, alkoxylation, or thiolation.
The table below summarizes the general reactivity patterns of different positions on a pyrimidine ring.
| Position | Reactivity towards Nucleophilic Substitution | Reactivity in Palladium-Catalyzed Cross-Coupling |
| C2 | Lower | Reactive |
| C4 | Higher | Highly Reactive |
| C5 | Lowest | Less Reactive |
| C6 | Higher | Highly Reactive |
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues is primarily driven by their potential as intermediates in the synthesis of biologically active compounds. The molecule possesses three key points for diversification: the reactive 4-chloro substituent, the 4-bromophenyl group, and the pyrimidine core itself.
A primary research trajectory involves the displacement of the 4-chloro group with various nucleophiles to build libraries of 2-aryl-4-substituted pyrimidines. These compounds are of interest in medicinal chemistry as potential inhibitors of kinases and other enzymes implicated in disease. mdpi.com
Another significant area of research is the use of the 4-bromophenyl moiety in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups, further expanding the chemical space accessible from this scaffold. The presence of the pyrimidine ring can influence the reactivity of the C-Br bond in these transformations.
The following table outlines potential research applications for this class of compounds.
| Research Area | Synthetic Strategy | Potential Applications |
| Medicinal Chemistry | Nucleophilic substitution at C4; Cross-coupling at the bromophenyl group | Kinase inhibitors, Anticancer agents, Antiviral agents |
| Materials Science | Polymerization via cross-coupling reactions | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs) |
| Agrochemicals | Modification of the pyrimidine core and substituents | Herbicides, Fungicides, Insecticides |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRDFIXSEIZKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523082 | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88627-14-9 | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88627-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Bromophenyl 4 Chloropyrimidine
Retrosynthetic Analysis and Key Precursors for the Pyrimidine (B1678525) Core
Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For 2-(4-Bromophenyl)-4-chloropyrimidine, two primary disconnections are considered.
The most strategically sound disconnection is of the carbon-nitrogen bonds forming the pyrimidine ring. This approach, known as a condensation strategy, leads back to two key precursors: a three-carbon electrophilic unit and an N-C-N nucleophilic unit carrying the desired aryl substituent. Specifically, this involves precursors like a malonic acid derivative or its synthetic equivalent and 4-bromobenzamidine. A subsequent disconnection of the C-Cl bond on the target molecule reveals the intermediate 2-(4-Bromophenyl)pyrimidin-4-one. This route builds the core structure with the correct substitution pattern before the final halogenation step.
A second, alternative disconnection targets the carbon-carbon bond between the pyrimidine ring and the bromophenyl group. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a halosubstituted pyrimidine like 2,4-dichloropyrimidine (B19661) and a (4-bromophenyl)boronic acid derivative. However, the regioselectivity of such reactions on 2,4-dichloropyrimidine typically favors substitution at the more reactive C4 position, making the synthesis of the C2-substituted isomer challenging via this method. nih.govmdpi.comstackexchange.com Therefore, the condensation strategy is generally preferred for its unambiguous control of substitution.
The most viable synthesis begins with readily available aromatic compounds to construct the key intermediate, 4-bromobenzamidine.
Aromatic Precursor: The synthesis of 4-bromobenzamidine typically starts from commercially available 4-bromobenzonitrile (B114466). The nitrile is converted into an imidate salt, commonly through the Pinner reaction, by treating it with an alcohol such as ethanol (B145695) in the presence of anhydrous hydrogen chloride gas. nih.govwikipedia.org This intermediate, an alkyl imidate salt, is then reacted with ammonia (B1221849) or an ammonium (B1175870) salt to yield the desired 4-bromobenzamidine hydrochloride. wikipedia.org
Pyrimidine Core Precursors: The three-carbon component required for the pyrimidine ring can be sourced from various β-dicarbonyl compounds or their synthetic equivalents. Common choices include malondialdehyde, which can be generated in situ from precursors like 1,1,3,3-tetramethoxypropane (B13500) via acid hydrolysis, or β-keto esters such as ethyl acetoacetate. organic-chemistry.org
This section focuses on the key chemical transformations used to install the required functional groups onto the pyrimidine scaffold.
Introduction of the Aryl Moiety: In the preferred condensation route, the 4-bromophenyl group is incorporated from the outset via the use of 4-bromobenzamidine as a building block. This pre-functionalization strategy avoids the regioselectivity issues associated with late-stage cross-coupling reactions.
Introduction of the Halogen Moiety: The critical step of introducing the chlorine atom at the C4 position is achieved by the chlorination of a pyrimidin-4-one intermediate. The keto-enol tautomerism of 2-(4-bromophenyl)pyrimidin-4-one allows the hydroxyl tautomer to be converted into a chloro group. This transformation is commonly performed using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or N,N-dimethylaniline, or by using a mixture of POCl₃ and phosphorus pentachloride (PCl₅). nih.govindianchemicalsociety.com
Development and Optimization of Synthetic Routes
A robust and high-yielding multi-step synthesis is outlined below, proceeding from the condensation of key precursors.
Step 1: Synthesis of 4-Bromobenzamidine Hydrochloride The Pinner reaction is employed to convert 4-bromobenzonitrile to the corresponding ethyl imidate hydrochloride. organic-chemistry.org This salt is subsequently treated with ammonia in an alcoholic solvent to produce 4-bromobenzamidine, which is isolated as its hydrochloride salt. Optimization of this step involves ensuring anhydrous conditions to prevent hydrolysis of the nitrile and imidate intermediates.
Step 2: Cyclocondensation to form 2-(4-Bromophenyl)pyrimidin-4-one 4-Bromobenzamidine hydrochloride is reacted with a 1,3-dicarbonyl synthetic equivalent. A common method involves the condensation with ethyl 3-oxopropanoate (B1240783) in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically heated under reflux to drive the cyclization and dehydration, yielding the stable pyrimidin-4-one intermediate. Yields for this type of cyclocondensation are generally moderate to good.
Step 3: Chlorination to this compound The final step involves the conversion of the pyrimidin-4-one to the target 4-chloropyrimidine (B154816). This is achieved by heating the intermediate in neat phosphorus oxychloride (POCl₃) or with a slight excess of POCl₃ in an inert, high-boiling solvent. The reaction proceeds until the starting material is consumed, after which the excess POCl₃ is carefully quenched and removed. The crude product is then purified, typically by recrystallization or column chromatography.
The following table summarizes a typical synthetic sequence:
| Step | Reaction | Key Reagents and Conditions | Typical Yield |
| 1 | Amidine Synthesis | 1. 4-bromobenzonitrile, EtOH, HCl (gas)2. NH₃ | 70-85% |
| 2 | Cyclocondensation | 4-bromobenzamidine, ethyl 3-oxopropanoate, NaOEt, EtOH, reflux | 60-75% |
| 3 | Chlorination | 2-(4-bromophenyl)pyrimidin-4-one, POCl₃, heat | 80-95% |
Yields are estimated based on analogous reactions reported in the literature.
Understanding the reaction mechanisms is crucial for optimizing conditions and minimizing side reactions.
Pyrimidine Ring Formation: The formation of the pyrimidine ring from an amidine and a β-dicarbonyl compound is a classic condensation reaction. The mechanism typically begins with the nucleophilic attack of one of the amidine's nitrogen atoms on a carbonyl carbon of the dicarbonyl compound. This is followed by an intramolecular cyclization where the second amidine nitrogen attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes a series of dehydration steps to form the aromatic pyrimidine ring. The reaction can be catalyzed by either acid or base, which facilitates the initial nucleophilic attack and subsequent elimination steps.
Chlorination of Pyrimidin-4-one: The conversion of the pyrimidin-4-one to a 4-chloropyrimidine with POCl₃ proceeds through the more reactive lactim (4-hydroxypyrimidine) tautomer. The hydroxyl group's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate (B8581778) ester intermediate attached to the pyrimidine ring at the C4 position. This phosphate (B84403) group is an excellent leaving group, and in the subsequent step, a chloride ion (from POCl₃) attacks the C4 position in a nucleophilic aromatic substitution (SNAr) type mechanism, displacing the phosphate group and yielding the final this compound product. researchgate.net
Advanced Synthetic Techniques Applicable to the Compound
Modern synthetic techniques can be applied to improve the efficiency, safety, and environmental impact of the synthesis of this compound.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by enabling rapid and uniform heating. Both the cyclocondensation step to form the pyrimidin-4-one and the Suzuki coupling reactions (if used as an alternative route) are known to benefit from microwave assistance, often leading to drastically reduced reaction times and improved yields. mdpi.com
Flow Chemistry: The multi-step synthesis could potentially be adapted to a continuous flow process. Flow chemistry offers advantages in terms of safety (handling smaller quantities of reactive intermediates at any given time), reproducibility, and ease of scaling. Each step, from amidine formation to the final chlorination, could be performed in sequential reactor modules, allowing for a streamlined and automated production of the target compound.
Selective Halogenation and Cross-Coupling Strategies
A prevalent and effective method for the synthesis of this compound involves a two-step process that leverages the principles of regioselective cross-coupling followed by a halogenation reaction. This strategy offers a high degree of control over the final product's structure.
The initial and crucial step in this synthetic route is the regioselective Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2,4-dichloropyrimidine with (4-bromophenyl)boronic acid. A key aspect of this reaction is the inherent difference in reactivity between the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is more susceptible to oxidative addition of palladium, leading to a preferential reaction at this site. nih.govmdpi.com This regioselectivity is a cornerstone of this synthetic strategy, enabling the specific introduction of the 4-bromophenyl group at the desired position.
The reaction is generally carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, like potassium carbonate (K₂CO₃). mdpi.com The choice of solvent can be critical to the success and efficiency of the reaction, with solvents like 1,4-dioxane (B91453) often being employed. researchgate.net
The subsequent step involves the conversion of the hydroxyl group at the 4-position of the resulting 2-(4-bromophenyl)pyrimidin-4-ol into a chloro group. This transformation is a type of selective halogenation. A common and effective reagent for this chlorination is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction typically involves heating the pyrimidinol with POCl₃, which efficiently replaces the hydroxyl group with a chlorine atom to yield the final product, this compound. nih.gov In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used as a robust chlorinating agent. indianchemicalsociety.com
An alternative, though less commonly detailed for this specific isomer, involves the initial synthesis of 2-(4-bromophenyl)pyrimidin-4-ol through the cyclocondensation of 4-bromobenzamidine with a suitable three-carbon building block like ethyl acetoacetate. nih.govresearchgate.net This intermediate would then undergo the aforementioned chlorination step.
| Step | Reaction Type | Reactants | Key Reagents | Product |
| 1 | Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine, (4-Bromophenyl)boronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-4-(4-bromophenyl)pyrimidine |
| 2 | Halogenation | 2-(4-Bromophenyl)pyrimidin-4-ol | POCl₃ | This compound |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.
One of the most significant green chemistry techniques applicable to the synthesis of this compound is the use of microwave irradiation. mdpi.comresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times for Suzuki-Miyaura coupling reactions. mdpi.comdurham.ac.uk For instance, a reaction that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. mdpi.comresearchgate.net This not only accelerates the synthesis but can also lead to higher yields and cleaner reaction profiles due to the rapid and uniform heating provided by microwaves. nih.gov The Suzuki coupling step to form the 2-chloro-4-(4-bromophenyl)pyrimidine intermediate is particularly amenable to this technology. mdpi.com
Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions has shown promise for the synthesis of pyrimidine derivatives. nih.govresearchgate.netscispace.com While a completely solvent-free synthesis of this compound is not yet widely reported, the use of greener solvents, such as water or ethanol, in certain steps is a viable alternative. acs.org For instance, some cross-coupling reactions can be performed in aqueous media, which significantly reduces the environmental footprint of the process. nih.gov
| Green Chemistry Approach | Application in Synthesis | Advantages |
| Microwave Irradiation | Suzuki-Miyaura coupling | Reduced reaction times, higher yields, improved energy efficiency. mdpi.comresearchgate.net |
| Solvent-Free or Greener Solvents | Potential for various steps | Minimized use of hazardous solvents, reduced waste, improved safety. nih.govresearchgate.net |
| One-Pot Synthesis | Potential for multi-step sequences | Increased efficiency, reduced waste from intermediate purification, lower solvent consumption. nih.govacs.org |
Chemical Reactivity and Transformation Chemistry of 2 4 Bromophenyl 4 Chloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core of 2-(4-Bromophenyl)-4-chloropyrimidine. This reaction involves the attack of a nucleophile on the electron-deficient pyrimidine ring, leading to the displacement of the chloride leaving group. The efficiency and regioselectivity of this process are governed by several electronic and steric factors.
In pyrimidine systems containing leaving groups at both the C-2 and C-4 positions, such as the analogous 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.comnih.gov This regioselectivity is attributed to the greater electron deficiency at the C-4 (and C-6) position, which is para and ortho to the ring nitrogens, respectively. This increased electrophilicity makes C-4 the kinetically favored site for nucleophilic attack. The intermediate formed upon attack at C-4 (a Meisenheimer complex) is effectively stabilized by resonance involving the adjacent nitrogen atom. wuxiapptec.com
For this compound, the C-2 position is already substituted, leaving the C-4 chloro group as the primary site for SNAr reactions. Theoretical studies on similar 2,4-disubstituted pyrimidines confirm that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 position, directing the nucleophile to this site. wuxiapptec.com However, the nature of the substituent at the C-2 position can modulate this reactivity.
The 2-(4-Bromophenyl) group exerts a significant electronic influence on the reactivity of the pyrimidine ring. As an aryl substituent, it is generally electron-withdrawing through an inductive effect, which further deactivates the pyrimidine ring and enhances its susceptibility to nucleophilic attack. This effect increases the electrophilicity of the C-4 carbon, making the displacement of the chlorine atom more facile compared to pyrimidines bearing electron-donating groups at the C-2 position.
Studies on related 4-chloro-6-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidines have shown that amination via SNAr at the C-4 position proceeds efficiently, underscoring the activating nature of the aryl substituent. nih.govpreprints.org
The rate of SNAr reactions is highly dependent on the nature of the leaving group and the activation of the aromatic ring. In nucleophilic aromatic substitutions, the rate-determining step is typically the formation of the Meisenheimer intermediate. researchgate.net Consequently, the strength of the carbon-halogen bond is less critical than in SN1 or SN2 reactions. The established order of leaving group ability in activated SNAr reactions is F > Cl ≈ Br > I. researchgate.net This order is related to the electronegativity of the halogen, where the more electronegative atom (fluorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
In the context of this compound, the chlorine atom serves as an effective leaving group, readily displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates. The pyrimidine ring itself, being a π-deficient heterocycle, is inherently activated towards nucleophilic attack compared to a benzene (B151609) ring. The presence of two nitrogen atoms withdraws electron density from the ring carbons, facilitating the addition of a nucleophile.
The following table summarizes typical SNAr reactions on analogous 4-chloropyrimidine (B154816) systems, demonstrating the range of applicable nucleophiles.
| Nucleophile | Substrate Analog | Product Type | Typical Conditions |
| Aniline | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | 2-PrOH, HCl (cat.), 80 °C |
| Various Amines | 2,4-Dichloropyrimidine | 4-Amino-2-chloropyrimidine | Weak base, thermal |
| Alkoxides (e.g., MeO⁻) | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Ethyl 4-methoxy-2-methylthiopyrimidine-5-carboxylate | NaOMe, MeOH |
| Thiolates (e.g., PhS⁻) | Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Ethyl 4-(phenylthio)-2-methylthiopyrimidine-5-carboxylate | NaSPh, DMF |
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of two distinct carbon-halogen bonds in this compound allows for selective functionalization using transition metal-catalyzed cross-coupling reactions. The C(sp²)-Br bond on the phenyl ring and the C(sp²)-Cl bond on the pyrimidine ring exhibit different reactivities, which can be exploited to achieve site-selective transformations by carefully choosing catalysts, ligands, and reaction conditions.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. The relative reactivity of aryl halides in the oxidative addition step, which is often rate-determining, typically follows the order I > Br > OTf >> Cl. This inherent reactivity difference allows for selective coupling at the C-Br bond of the 4-bromophenyl group while leaving the C-Cl bond on the pyrimidine ring intact.
A study on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated successful and selective Suzuki-Miyaura coupling at the C-Br position with various aryl and heteroaryl boronic acids. mdpi.comsemanticscholar.org Good yields were obtained using Pd(PPh₃)₄ as the catalyst, indicating that the C-Cl bonds were significantly less reactive under these conditions. mdpi.comsemanticscholar.org Electron-rich boronic acids generally provided better yields, while electron-withdrawing groups on the boronic acid slowed the transmetalation step. semanticscholar.org
The table below presents data from the Suzuki-Miyaura coupling of the analogous 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids. mdpi.com
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane (B91453) | 75 |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 88 |
| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 65 |
| 5 | 3-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane | 55 |
While the C-Cl bond is less reactive than the C-Br bond in standard Suzuki couplings, its reactivity can be enhanced using specialized palladium catalysts with electron-rich, bulky phosphine (B1218219) ligands. This allows for cross-coupling reactions to be performed at the C-4 position of the pyrimidine ring. These reactions typically require more forcing conditions or more active catalyst systems compared to those involving the C-Br bond.
Several types of palladium-catalyzed cross-coupling reactions can be applied to the C-4 chloro position:
Suzuki-Miyaura Coupling: By employing advanced catalytic systems, such as those using bulky N-heterocyclic carbene (NHC) or dialkylbiaryl phosphine ligands, the Suzuki coupling of aryl chlorides can be achieved. mdpi.comnih.gov Microwave-assisted protocols have also been shown to be effective in promoting the coupling of 4-chloropyrimidines with arylboronic acids, often with high regioselectivity for the C-4 position. mdpi.com
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling aryl halides with amines. Palladium catalysts with specialized ligands are crucial for the amination of less reactive aryl chlorides. organic-chemistry.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. It is catalyzed by palladium and typically requires a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While aryl bromides are more reactive, conditions have been developed for the successful Sonogashira coupling of aryl chlorides.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. wikipedia.orgorganic-chemistry.org It provides a powerful method for C-C bond formation and vinylation of the pyrimidine core.
The ability to selectively trigger reactivity at either the C-Br or C-Cl bond based on the choice of catalyst and conditions is a key feature of this molecule's chemistry. For instance, in the analogous 2-(4-bromophenyl)-5-chloropyrazine, ligand choice dictates the site of Suzuki coupling; one ligand promotes reaction at the pyrazine-Cl bond, while another favors the phenyl-Br bond. rsc.org This highlights the fine-tuning possible in the derivatization of such dihaloaryl-heteroaryl systems.
Chemoselective Coupling Strategies for Dihalogenated Heterocycles
The principal challenge and opportunity in the chemistry of this compound lie in achieving chemoselectivity during cross-coupling reactions. The C4-Cl bond on the pyrimidine ring and the C-Br bond on the phenyl ring can both participate in transformations such as Suzuki-Miyaura, Stille, and Heck couplings. However, their reactivity is governed by different electronic and steric factors, enabling selective activation.
The chlorine atom at the C4 position of the pyrimidine is highly activated towards both nucleophilic aromatic substitution (SNAr) and oxidative addition to a transition metal catalyst (e.g., Palladium(0)). This heightened reactivity is due to the electron-withdrawing nature of the two ring nitrogen atoms, which stabilizes the negatively charged intermediate in an SNAr pathway and lowers the LUMO energy, facilitating oxidative addition. In contrast, the bromine atom on the phenyl ring behaves like a standard aryl bromide.
Generally, in palladium-catalyzed cross-coupling reactions of dihalo-N-heteroarenes, the halide adjacent to a nitrogen atom is conventionally more reactive. However, for 2,4-dihalopyrimidines, substitution reactions are most commonly observed at the C4 position. nih.gov Studies on 2,4-dichloropyrimidines have shown that C4-selective Suzuki coupling can be achieved with high efficiency using specific palladium catalysts and ligands. mdpi.com This preference is attributed to the higher coefficient of the LUMO at the C4 position compared to the C2 position.
In the context of this compound, a competition exists between the C4-Cl and the C-Br bonds. While C-Br bonds typically undergo oxidative addition to Pd(0) more readily than C-Cl bonds, the electronic activation of the C4-Cl bond on the pyrimidine ring can rival or even surpass this reactivity. The outcome of a cross-coupling reaction can, therefore, be directed by carefully tuning the reaction conditions. For instance, in a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, Suzuki-Miyaura coupling was shown to occur at the C-Br bond of the phenyl ring, leaving the C-Cl bonds on the pyrimidine intact. mdpi.com This suggests that under certain conditions (e.g., Pd(PPh₃)₄ catalyst), the C-Br bond can be the more reactive site for Suzuki coupling.
Conversely, conditions favoring SNAr or utilizing ligands that promote coupling at electron-deficient sites could target the C4-Cl position. The choice of catalyst, ligands, base, and solvent are all critical parameters for controlling which halogen is activated. Bulky N-heterocyclic carbene (NHC) ligands, for example, have been shown to influence the site-selectivity in cross-couplings of dihaloheteroarenes. nih.govnih.gov
Below is a table summarizing potential chemoselective coupling strategies for this compound based on established principles for related compounds.
| Reaction Type | Target Site | Typical Conditions | Rationale | Reference |
| Suzuki-Miyaura | C-Br | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Standard conditions for aryl bromide coupling; demonstrated on a similar bromophenyl-dichloropyrimidine substrate. | mdpi.com |
| Suzuki-Miyaura | C4-Cl | Pd₂(dba)₃, specific phosphine ligands, base | Conditions optimized for coupling at the activated C4 position of dichloropyrimidines. | mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | C4-Cl | Nucleophile (e.g., R-OH, R-NH₂), Base (e.g., NaH, K₂CO₃) | The C4 position is highly electron-deficient and susceptible to nucleophilic attack, a common reaction for chloropyrimidines. | bhu.ac.in |
| Heck / Sonogashira | C-Br | Pd catalyst, base, phosphine ligand | Standard conditions for coupling of aryl bromides. | N/A |
Other Selective Transformations and Derivatizations
Beyond cross-coupling, other selective transformations can be employed to modify the this compound scaffold.
Directed Functionalization of the Pyrimidine Nitrogen Atoms
The pyrimidine ring contains two nitrogen atoms which are potential sites for electrophilic attack. However, compared to pyridine (B92270) (pKa = 5.23), pyrimidine is a much weaker base (pKa = 1.23) due to the electron-withdrawing effect of the second nitrogen atom. bhu.ac.in The presence of the chloro and bromophenyl substituents further decreases the basicity and nucleophilicity of the ring nitrogens in this compound.
Consequently, reactions such as N-alkylation and N-oxidation are more challenging compared to simpler pyridine systems. wikipedia.org
N-Alkylation: Direct alkylation to form a pyrimidinium salt generally requires reactive alkylating agents. Studies on related pyrimidine systems have shown that N-alkylation can be achieved, often at the N1 position. For example, the N1-alkylation of 4-(trichloromethyl)pyrimidin-2(1H)-one has been successfully performed with various alkyl halides in the presence of a base like K₂CO₃. la-press.org For this compound, quaternization would likely occur at the N1 position, which is sterically more accessible and electronically further from the deactivating influence of the C4-chloro group.
N-Oxidation: The formation of pyrimidine N-oxides via reaction with peracids is a known transformation, though often proceeding in lower yields than for other diazines. cdnsciencepub.com The regioselectivity of N-oxidation is highly dependent on the substituents present on the pyrimidine ring. Electron-donating groups generally direct oxidation to the para-nitrogen, while the outcome with electron-withdrawing groups can be more complex. cdnsciencepub.com Given the 2-aryl and 4-chloro substitution pattern, N-oxidation of this compound would likely be difficult and could potentially yield a mixture of N1- and N3-oxides, with selectivity influenced by both steric and electronic factors.
Reactions Involving the Bromine Atom on the Phenyl Ring (e.g., Reduction, Lithiation)
The bromine atom on the phenyl ring offers a robust handle for a variety of chemical transformations independent of the chloropyrimidine moiety.
Reduction (Hydrodebromination): The C-Br bond can be selectively removed and replaced with a hydrogen atom. This is typically achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. organic-chemistry.org This reaction is generally faster for aryl bromides than for aryl chlorides, allowing for the selective reduction of the C-Br bond while leaving the C4-Cl bond intact. colab.ws This transformation is useful for accessing the 2-(phenyl)-4-chloropyrimidine derivative.
Lithiation (Bromine-Lithium Exchange): A powerful method for functionalizing the phenyl ring is through bromine-lithium exchange. This reaction involves treating the substrate with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. nih.govnih.gov The exchange is extremely rapid and efficient for aryl bromides, converting the C-Br bond into a C-Li bond. princeton.edu This generates a potent nucleophilic intermediate, 2-(4-lithiophenyl)-4-chloropyrimidine, in situ. This intermediate can then be reacted with a wide array of electrophiles to introduce new functional groups onto the phenyl ring. The low reaction temperature typically prevents side reactions with the chloropyrimidine ring.
The table below illustrates the versatility of the aryllithium intermediate derived from this compound.
| Electrophile | Reagent Example | Product Functional Group |
| Carbon Dioxide | CO₂ (gas or dry ice) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol (-C(OH)R'R) |
| Alkyl Halides | R-X | Alkyl Group (-R) |
| Borates | B(OMe)₃ | Boronic Ester (-B(OMe)₂) |
| Disulfides | RSSR | Thioether (-SR) |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 4 Bromophenyl 4 Chloropyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule.
Comprehensive ¹H and ¹³C NMR Spectral Assignment
The ¹H NMR spectrum of 2-(4-Bromophenyl)-4-chloropyrimidine is expected to exhibit distinct signals corresponding to the aromatic protons on both the bromophenyl and chloropyrimidine rings. The protons on the 4-bromophenyl group would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of the pyrimidine (B1678525) protons would be influenced by the electronegativity of the chlorine atom and the nitrogen atoms within the ring.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbon atoms bonded to the bromine and chlorine atoms would show characteristic shifts, and the chemical shifts of the carbons in the pyrimidine ring would be indicative of their electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine-H | 8.0 - 9.0 | - |
| Bromophenyl-H | 7.5 - 8.5 | - |
| Pyrimidine-C | 150 - 170 | 110 - 160 |
| Bromophenyl-C | - | 120 - 140 |
| C-Br | - | 120 - 130 |
Application of 2D NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C signals and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to confirm the connectivity of protons on the bromophenyl and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing unambiguous C-H bond information.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the different fragments of the molecule, for instance, connecting the bromophenyl ring to the pyrimidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to confirm the relative orientation of the two aromatic rings.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₁₀H₆BrClN₂. The monoisotopic mass of this compound is predicted to be approximately 267.9403 g/mol uni.lu. The characteristic isotopic pattern resulting from the presence of bromine and chlorine atoms would further confirm the elemental composition.
The fragmentation pattern observed in the mass spectrum would offer valuable structural insights. The cleavage of the bond between the phenyl and pyrimidine rings, as well as the loss of chlorine and bromine atoms, would be expected fragmentation pathways.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Characteristic Absorption and Scattering Bands Analysis for Functional Groups
The IR and Raman spectra of this compound would display characteristic bands corresponding to the vibrations of the aromatic rings and the C-Cl and C-Br bonds.
Aromatic C-H stretching: Expected in the region of 3000-3100 cm⁻¹.
Aromatic C=C stretching: A series of bands would be observed in the 1400-1600 cm⁻¹ region.
C-Cl stretching: A strong absorption band is typically found in the 600-800 cm⁻¹ range.
C-Br stretching: This vibration would likely appear at a lower frequency, in the 500-600 cm⁻¹ region.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-N (in pyrimidine) | Stretching | 1300 - 1400 |
| C-Cl | Stretching | 600 - 800 |
Conformational Analysis through Vibrational Frequencies
A conformational analysis of this compound using vibrational frequencies would typically involve the use of techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, complemented by computational methods like Density Functional Theory (DFT). Such studies would aim to identify the stable conformers of the molecule in the gas phase or in solution by calculating their vibrational modes and comparing them with experimental spectra. The rotational barrier around the C-C single bond connecting the pyrimidine and bromophenyl rings would be a key aspect of this analysis, determining the relative orientation of the two ring systems. However, specific vibrational frequency data and the resulting conformational insights for this compound have not been reported.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing
Single crystal X-ray diffraction (SC-XRD) analysis of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the crystal packing arrangement, showing how individual molecules are organized within the crystal lattice. This information is crucial for understanding the intermolecular forces that govern the solid-state structure. At present, a published crystal structure for this compound is not available.
To illustrate the type of data that would be obtained from such a study, a hypothetical data table is presented below.
| Hypothetical Crystallographic Data for this compound | |
| Empirical formula | C₁₀H₆BrClN₂ |
| Formula weight | 269.53 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. This analysis helps in understanding the nature and extent of various non-covalent interactions, such as hydrogen bonds and π–π stacking, which are essential for the stability of the crystal structure.
A hypothetical table summarizing the contributions of intermolecular contacts is provided below.
| Hypothetical Intermolecular Contacts and Their Contributions from Hirshfeld Surface Analysis | |
| Interaction Type | Percentage Contribution (%) |
| H···H | To be determined |
| C···H / H···C | To be determined |
| Br···H / H···Br | To be determined |
| Cl···H / H···Cl | To be determined |
| N···H / H···N | To be determined |
| C···C (π–π stacking) | To be determined |
| Br···Cl | To be determined |
Without experimental or calculated data for this compound, a detailed and accurate discussion of its specific structural and spectroscopic characteristics remains speculative. Further research, including synthesis, crystallization, and subsequent analysis, would be required to provide the specific information requested.
Applications of 2 4 Bromophenyl 4 Chloropyrimidine As a Versatile Synthetic Intermediate
Role in the Synthesis of Advanced Heterocyclic Systems and Derivatives
The unique arrangement of reactive groups in 2-(4-Bromophenyl)-4-chloropyrimidine makes it a cornerstone for constructing elaborate molecular architectures. Both the chlorine and bromine atoms can be selectively targeted by different classes of chemical reactions, providing chemists with a powerful tool for molecular design.
Precursor to Complex Pyrimidine (B1678525) Derivatives
The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a wide variety of functional groups, leading to the generation of diverse pyrimidine derivatives. The pyrimidine core is a common scaffold in many biologically active molecules, and this synthetic handle is frequently exploited in medicinal chemistry. ontosight.ai
For instance, reacting chloropyrimidines with various amines, anilines, or sulfonamides can produce a library of substituted pyrimidines. mdpi.com This approach is fundamental in structure-activity relationship (SAR) studies, where different substituents are systematically introduced to optimize the biological activity of a lead compound. The synthesis of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), a dual endothelin receptor antagonist, involves the reaction of a dichloropyrimidine intermediate with a sulfonamide, showcasing the utility of this reaction in drug discovery. nih.gov
| Reactant | Nucleophile | Product Type | Significance |
|---|---|---|---|
| Dichloropyrimidine derivative | Sulfonamide potassium salt | Monochloro-pyrimidine intermediate | Key step in the synthesis of endothelin receptor antagonists nih.gov |
| 2,4,5-trichloropyrimidine | Phenylenediamine | C4-substituted pyrimidine | Intermediate for kinase inhibitors mdpi.com |
| 2,4-dichloropyrimidine (B19661) | Piperazine-Linezolid precursor | Pyrimidine-linked antibiotics | Enhancing hydrogen bonding and permeability mdpi.com |
Building Block for Fused Ring Systems
The pyrimidine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in natural products and pharmaceuticals. Synthetic strategies often involve introducing a functional group that can undergo an intramolecular cyclization reaction, thereby forming a new ring fused to the original pyrimidine core.
Methodologies for creating fused pyrimidines include reacting substituted pyrimidines with bifunctional nucleophiles or performing cyclization reactions on pre-functionalized pyrimidine derivatives. researchgate.net For example, thioxopyrimidine derivatives can be used to synthesize various fused systems like furo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines. researchgate.net Transition-metal-catalyzed "cut-and-sew" reactions represent another advanced strategy for constructing fused and bridged ring systems from cyclic precursors. uchicago.edu The development of novel GPR119 agonists, for example, has led to the synthesis of fused-pyrimidine structures like 5,7-dihydrothieno[3,4-d]pyrimidines. nih.govnih.gov
Introduction of the 4-Bromophenyl-Substituted Pyrimidine Moiety into Larger Constructs
The bromine atom on the phenyl ring provides a second, orthogonal reactive site that is ideal for transition-metal-catalyzed cross-coupling reactions. This functionality allows the entire 2-phenyl-4-chloropyrimidine scaffold to be incorporated into larger, more complex molecules. The Suzuki-Miyaura reaction is a particularly powerful tool for this purpose, enabling the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds.
Research on the related compound 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has demonstrated its successful arylation with various aryl and heteroaryl boronic acids using a palladium catalyst. mdpi.comresearchgate.net This reaction effectively creates biaryl structures, linking the bromophenyl-pyrimidine unit to other aromatic systems. mdpi.comresearchgate.net Good to moderate yields were obtained, particularly with electron-rich boronic acids, showcasing a reliable method for elaborating the molecular structure. mdpi.comresearchgate.net This strategy is invaluable for synthesizing compounds with extended conjugation or for linking the pyrimidine core to other pharmacophores.
| Aryl/Heteroaryl Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% |
| 4-Methylphenylboronic acid | Pd(PPh3)4 / Cs2CO3 | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 80% |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 60% |
| Thiophen-3-ylboronic acid | Pd(PPh3)4 / K3PO4 | 4,6-dichloro-5-(4-(thiophen-3-yl)phenyl)pyrimidine | 25% |
Contributions to Coordination Chemistry
The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal centers. This property allows this compound and its derivatives to function as ligands in the field of coordination chemistry, leading to the formation of metal complexes with diverse structures and potential applications. ou.ac.lk
Ligand Design and Synthesis for Metal Complexes
The core structure of this compound can be systematically modified to design ligands with specific coordination properties. While the pyrimidine nitrogens provide the primary coordination sites, substitutions at the 4-position (by replacing the chlorine) can introduce additional donor atoms, transforming the molecule from a simple monodentate ligand into a more complex bidentate or polydentate ligand. Such ligands can form stable chelate rings with metal ions. ou.ac.lk
For example, replacing the chloro group with a thiosemicarbazone moiety can create a ligand capable of forming highly cytotoxic gold(III), platinum(II), and palladium(II) complexes. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. nih.govnih.gov The synthesis of these ligands is a critical step in developing new metal-based therapeutics and catalysts.
Investigation of Metal-Ligand Interactions and Complex Architectures
Once a ligand derived from this compound coordinates to a metal, the resulting complex can adopt various geometries, such as square planar, tetrahedral, or octahedral, depending on the metal ion and the ligand's denticity. nih.gov These complexes can form simple mononuclear structures or assemble into more complex supramolecular architectures like coordination polymers. ou.ac.lk
The study of these complexes provides insight into fundamental metal-ligand interactions. For instance, studies on 5-(2-(4-bromophenyl)ethynyl)pyrimidine on a silver surface have shown the hierarchical formation of organometallic dimers and tetramers through C–Ag–C and N–Ag–N coordination bonds. acs.orgacs.org Further thermal activation can even induce rotation of these coordination bonds, leading to the formation of various complex nanoarchitectures. acs.org Such research demonstrates how pyrimidine-based ligands can be used to construct sophisticated and potentially functional materials on the nanoscale. acs.orgacs.org
Development of Libraries of Novel Chemical Entities
The strategic positioning of two distinct and chemically addressable reactive centers—the activated chloro substituent on the pyrimidine ring and the bromo substituent on the phenyl ring—makes this compound an exceptional scaffold for the construction of large and diverse chemical libraries. This versatility is exploited in both parallel synthesis, for generating focused libraries of analogs, and diversity-oriented synthesis, for exploring broader chemical space.
Parallel Synthesis Approaches Utilizing the Compound
Parallel synthesis enables the rapid generation of a multitude of analogs from a common core structure, facilitating efficient structure-activity relationship (SAR) studies. spirochem.combioduro.com The this compound molecule is ideally suited for this approach due to its two orthogonal reactive sites, which can be functionalized independently.
The chlorine atom at the C4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comrsc.org This reactivity allows for the introduction of a wide array of functional groups by treating the core scaffold with various nucleophiles. In a parallel synthesis format, the core compound can be distributed into an array of reaction vessels (e.g., a 96-well plate), and a different nucleophile—such as a primary or secondary amine, alcohol, or thiol—can be added to each well. youtube.com This process generates a library of compounds where diversity is concentrated at the C4 position of the pyrimidine ring.
Similarly, the bromine atom on the phenyl ring serves as a handle for transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov The Suzuki-Miyaura coupling, for instance, is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with various boronic acids or esters. researchgate.netresearchgate.netrsc.org By employing a diverse set of boronic acids in a parallel format, a library of compounds with varied substituents at the para-position of the phenyl ring can be synthesized. The Buchwald-Hartwig amination offers another powerful tool for forming carbon-nitrogen bonds at this position. researchgate.netorganic-chemistry.org
These two strategies can be used to create two distinct libraries from the same starting material or be used sequentially to further expand a library's diversity.
Table 1: Exemplar Parallel Synthesis via Nucleophilic Aromatic Substitution at C4
This table illustrates the modification of the C4-chloro group with a variety of nucleophiles to generate a focused library.
| Entry | Nucleophile (R-Nu) | Resulting Compound |
| 1 | Morpholine | 2-(4-Bromophenyl)-4-(morpholin-4-yl)pyrimidine |
| 2 | Piperidine | 2-(4-Bromophenyl)-4-(piperidin-1-yl)pyrimidine |
| 3 | Ethanolamine | 2-((4-(2-(4-Bromophenyl)pyrimidin-4-yl)amino)ethan-1-ol |
| 4 | Sodium Methoxide | 2-(4-Bromophenyl)-4-methoxypyrimidine |
| 5 | Thiophenol | 2-(4-Bromophenyl)-4-(phenylthio)pyrimidine |
Table 2: Exemplar Parallel Synthesis via Suzuki-Miyaura Coupling at the Phenyl Ring
This table shows the diversification of the bromophenyl moiety using different boronic acids.
| Entry | Boronic Acid (R'-B(OH)₂) | Resulting Compound |
| 1 | Phenylboronic acid | 4-Chloro-2-(biphenyl-4-yl)pyrimidine |
| 2 | 3-Thiopheneboronic acid | 4-Chloro-2-(4-(thiophen-3-yl)phenyl)pyrimidine |
| 3 | 4-Methoxyphenylboronic acid | 4-Chloro-2-(4'-methoxybiphenyl-4-yl)pyrimidine |
| 4 | Pyridine-3-boronic acid | 4-Chloro-2-(4-(pyridin-3-yl)phenyl)pyrimidine |
| 5 | Cyclopropylboronic acid | 4-Chloro-2-(4-cyclopropylphenyl)pyrimidine |
Diversity-Oriented Synthesis Based on its Reactive Centers
Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, moving beyond the simple variations of a single scaffold to explore new areas of chemical space. The orthogonal reactivity of the C-Cl and C-Br bonds in this compound makes it a powerful starting point for DOS strategies. By combining different reaction types in various sequences, molecular diversity can be rapidly expanded in terms of appendages, stereochemistry, and core scaffold architecture.
A typical DOS approach with this compound would involve a branching pathway. In the first step, the C4-chloro position could be substituted with a set of nucleophiles. Each of these products then becomes a substrate for a second-stage reaction, such as a Suzuki coupling at the C-Br position, using a different set of building blocks. This two-step sequence generates a matrix of products where both the C4-substituent and the phenyl substituent are varied, leading to a significant increase in molecular diversity from a single starting material.
For example, starting with this compound, a reaction with a set of five primary amines could yield five C4-amino intermediates. Each of these five intermediates could then be reacted with a set of ten different arylboronic acids in a Suzuki coupling reaction. This two-step process would result in a library of 50 unique, more complex molecules. The order of reactions can also be reversed—performing the Suzuki coupling first, followed by nucleophilic substitution—potentially influencing reaction outcomes and expanding the accessible diversity. This strategic combination of robust, high-yield reactions allows for the efficient construction of large, information-rich compound libraries for screening in drug discovery and chemical biology.
Table 3: Exemplar Diversity-Oriented Synthesis Pathway
This table outlines a two-step reaction sequence to generate a diverse set of final products from the single starting material.
| Step 1 Intermediate (R-NH-Scaffold) | Step 2 Reactant (R'-B(OH)₂) | Final Product (R'-Scaffold-NH-R) |
| N-Cyclopropyl-2-(4-bromophenyl)pyrimidin-4-amine | Phenylboronic acid | N-Cyclopropyl-2-(biphenyl-4-yl)pyrimidin-4-amine |
| N-Cyclopropyl-2-(4-bromophenyl)pyrimidin-4-amine | 4-Fluorophenylboronic acid | N-Cyclopropyl-2-(4'-fluorobiphenyl-4-yl)pyrimidin-4-amine |
| N-Methyl-2-(4-bromophenyl)pyrimidin-4-amine | Phenylboronic acid | N-Methyl-2-(biphenyl-4-yl)pyrimidin-4-amine |
| N-Methyl-2-(4-bromophenyl)pyrimidin-4-amine | 4-Fluorophenylboronic acid | N-Methyl-2-(4'-fluorobiphenyl-4-yl)pyrimidin-4-amine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-4-chloropyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, Suzuki–Miyaura coupling using a palladium catalyst can introduce the bromophenyl group to the pyrimidine scaffold. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand (e.g., SPhos) .
- Solvent: DMF or THF under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours.
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust equivalents of boronic acid derivatives (e.g., 4-bromophenylboronic acid) to minimize byproducts.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for bromophenyl groups) .
- X-ray crystallography : Use SHELX-97 for structure refinement. Key metrics: R-factor < 0.05, wR₂ < 0.10, and validation via CCDC databases .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 277.95 for C₁₀H₆BrClN₂) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for synthesis and purification .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can Suzuki–Miyaura cross-coupling be applied to functionalize this compound for targeted drug discovery?
- Methodology :
- Substrate design : Replace the bromine atom with aryl/heteroaryl boronic esters to introduce pharmacophores. For example:
- Catalyst: Pd(OAc)₂ with XPhos ligand.
- Conditions: K₂CO₃ as base, DME/H₂O (3:1) at 90°C .
- Challenges : Steric hindrance from the chloropyrimidine group may reduce coupling efficiency. Optimize ligand steric bulk (e.g., SPhos > PPh₃) .
Q. How do crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?
- Methodology :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate via PLATON/ADDSYM to detect missed symmetry .
- Case study : A 2020 study resolved a halogen-bonding discrepancy in a pyrimidine cocrystal using Hirshfeld surface analysis (dnorm maps) .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set to map electrostatic potential surfaces (EPS). Identify electrophilic sites (e.g., C4-Cl bond) .
- MD simulations : GROMACS for solvation effects in SNAr reactions. Compare activation energies in polar (DMSO) vs. nonpolar (toluene) solvents .
Q. How can researchers address contradictions in NMR and mass spectrometry data for halogenated pyrimidine derivatives?
- Methodology :
- Isotopic pattern analysis : Confirm bromine (¹⁷⁹Br/⁸¹Br, 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, 3:1) signatures via HRMS .
- 2D NMR : COSY and HSQC to distinguish overlapping aromatic signals. For example, NOESY can clarify substituent orientation in crowded regions .
Q. What strategies enhance the thermal stability of this compound in high-temperature catalytic applications?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
